An In-Depth Technical Guide to the Chemical Properties of 1-Amino-1-deoxy-D-ribitol
An In-Depth Technical Guide to the Chemical Properties of 1-Amino-1-deoxy-D-ribitol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-Amino-1-deoxy-D-ribitol. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, biochemistry, and molecular biology.
Introduction
1-Amino-1-deoxy-D-ribitol, also known as ribitylamine, is a five-carbon amino alcohol derived from the reduction of D-ribose. Its structure, comprising a linear pentitol backbone with a terminal amino group, makes it a versatile building block in organic synthesis and a key intermediate in important biological pathways. This guide will delve into the core chemical characteristics of this molecule, providing practical insights for its use in a laboratory and drug discovery context.
Core Chemical and Physical Properties
1-Amino-1-deoxy-D-ribitol is a hygroscopic, pale yellow, thick oil at room temperature, though it is often handled as its more stable hydrochloride salt.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol | [2] |
| CAS Number | 527-47-9 | [1] |
| Molecular Formula | C₅H₁₃NO₄ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point | 460.5 ± 45.0 °C (Predicted) | [1] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in methanol and water. | [1] |
| pKa | 11.97 ± 0.35 (Predicted) | [1] |
Synthesis and Purification
The synthesis of 1-Amino-1-deoxy-D-ribitol is most commonly achieved through the reductive amination of D-ribose. A widely employed method involves the formation of an oxime intermediate from D-ribose, followed by its reduction to the corresponding amine.
Caption: General synthetic route to 1-Amino-1-deoxy-D-ribitol from D-ribose.
Experimental Protocol: Synthesis of 1-Amino-1-deoxy-D-ribitol
This protocol is a representative procedure based on established chemical transformations for the synthesis of amino sugars.
Step 1: Oxime Formation
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Dissolve D-ribose in an appropriate solvent, such as aqueous ethanol.
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Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
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Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The resulting D-ribose oxime may precipitate or can be isolated by solvent evaporation and subsequent purification.
Causality: The reaction of the aldehyde group of D-ribose with hydroxylamine forms a stable oxime. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride.
Step 2: Reduction of the Oxime
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Dissolve the purified D-ribose oxime in a suitable solvent, such as water or a lower alcohol.
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Add a reducing agent. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a common and effective method.
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Perform the reaction under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
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Filter off the catalyst.
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The resulting solution contains 1-Amino-1-deoxy-D-ribitol.
Causality: The oxime functional group is readily reduced to a primary amine by catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.
Step 3: Purification and Isolation
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The crude product can be purified by ion-exchange chromatography.
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To obtain the hydrochloride salt, the purified free amine can be treated with hydrochloric acid followed by precipitation or crystallization.
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The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Self-Validation: The purity of the final product can be assessed by techniques such as TLC, melting point determination, and elemental analysis. The structure should be unequivocally confirmed by NMR and mass spectrometry.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Amino-1-deoxy-D-ribitol. The following data is for the hydrochloride salt of the compound.[2]
¹H NMR (400 MHz, D₂O):
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δ 4.01 (ddd, J = 7.5, 6.0, 2.8 Hz, 1H)
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δ 3.87–3.77 (m, 2H)
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δ 3.76–3.71 (m, 1H)
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δ 3.71–3.64 (m, 2H)
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δ 3.56 (dd, J = 14.7, 7.5 Hz, 1H)
¹³C NMR (101 MHz, D₂O):
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δ 160.9
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δ 150.8
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δ 150.4
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δ 82.6
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δ 72.2
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δ 72.0
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δ 70.3
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δ 62.3
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δ 44.5
Interpretation: The complex multiplet patterns in the ¹H NMR spectrum are characteristic of the linear sugar backbone. The distinct signals in the ¹³C NMR spectrum correspond to the five carbon atoms of the ribitol chain.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
HRMS (m/z): calculated for C₉H₁₇N₄O₆ ([M+H]⁺) 277.1143; found 277.1143 (for the derivative 5-amino-6-D-ribitylaminouracil).[2] For 1-Amino-1-deoxy-D-ribitol itself, the expected [M+H]⁺ ion would be at m/z 152.0918.
Fragmentation Pattern: In mass spectrometry, 1-aminoalditols typically undergo fragmentation through cleavage of the carbon-carbon bonds of the sugar chain and loss of water and ammonia.
Reactivity and Stability
1-Amino-1-deoxy-D-ribitol exhibits reactivity characteristic of both primary amines and polyols.
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Amine Reactivity: The primary amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.
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Polyol Reactivity: The multiple hydroxyl groups can be esterified or etherified.
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Stability: The compound is hygroscopic in its free base form. As with many amino sugars, it is susceptible to degradation at high temperatures and extreme pH values. In acidic conditions, the amino group will be protonated, which can affect its nucleophilicity.
Biological Significance and Applications
The primary significance of 1-Amino-1-deoxy-D-ribitol lies in its role as a key precursor in the biosynthesis of riboflavin (Vitamin B₂) in many microorganisms.[3]
Caption: Role of 1-Amino-1-deoxy-D-ribitol in the riboflavin biosynthesis pathway.
Intermediate in Lumazine Synthase Inhibitor Synthesis
1-Amino-1-deoxy-D-ribitol is a crucial starting material for the synthesis of inhibitors of lumazine synthase.[1] This enzyme catalyzes a key step in the riboflavin biosynthesis pathway, which is essential for many pathogenic bacteria and fungi but absent in humans. This makes lumazine synthase an attractive target for the development of novel antimicrobial agents.[3] For instance, 1-Amino-1-deoxy-D-ribitol is used to synthesize 5-Nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a known inhibitor of lumazine synthase.[1]
MAIT Cell Antigen Precursor
Recent research has highlighted the importance of a derivative of 1-Amino-1-deoxy-D-ribitol in immunology. 5-Amino-6-D-ribitylaminouracil (5-A-RU), synthesized from 1-Amino-1-deoxy-D-ribitol, is a precursor to the antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[2] MAIT cells are a type of unconventional T cell involved in the immune response to a wide range of bacteria and yeasts.
Safety and Handling
As a chemical intermediate, 1-Amino-1-deoxy-D-ribitol should be handled with appropriate laboratory precautions. It is hygroscopic and should be stored in a cool, dry place. The hydrochloride salt is more stable and easier to handle. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
1-Amino-1-deoxy-D-ribitol is a molecule of significant interest due to its role as a versatile synthetic intermediate and its connection to essential biological pathways. Its synthesis from D-ribose is well-established, and its chemical properties are amenable to a variety of transformations. The growing understanding of its importance in the development of novel antimicrobials and in the study of the immune system underscores the value of this compound to the scientific community. This guide has provided a comprehensive overview of its key chemical characteristics to aid researchers in its effective utilization.
References
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Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose - ResearchGate. Available at: [Link]
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5-amino-6-(D-ribitylamino)uracil - DNAmod. Available at: [Link]
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Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC - NIH. (2021-08-19). Available at: [Link]
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Synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, via an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose - UBC Chemistry | - The University of British Columbia. (2025-08-04). Available at: [Link]
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Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing). Available at: [Link]
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A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC - NIH. Available at: [Link]
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Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - Research journals - PLOS. Available at: [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
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5-Nitro-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione | C9H14N4O8 | CID 446835 - PubChem. Available at: [Link]
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5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) - EMBL-EBI. (2016-01-27). Available at: [Link]
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5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516 - PubChem. Available at: [Link]
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Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - Frontiers. Available at: [Link]
